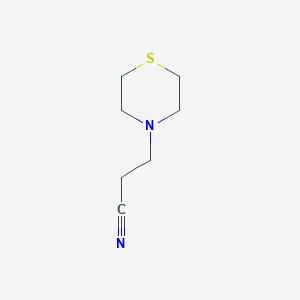
3-(Thiomorpholin-4-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiomorpholinopropanenitrile: is an organic compound that features a thiomorpholine ring attached to a propanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-thiomorpholinopropanenitrile typically involves the reaction of thiomorpholine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiomorpholine to the acrylonitrile.
Industrial Production Methods: Industrial production of 3-thiomorpholinopropanenitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Thiomorpholinopropanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Thiomorpholinopropanenitrile is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, 3-thiomorpholinopropanenitrile derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development.
Industry: In the materials science industry, 3-thiomorpholinopropanenitrile can be used in the synthesis of polymers and other advanced materials. Its unique chemical properties allow for the creation of materials with specific characteristics, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-thiomorpholinopropanenitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the thiomorpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
3-Morpholinopropanenitrile: Similar structure but with an oxygen atom instead of sulfur.
Thiophene derivatives: Contain a sulfur atom in a five-membered ring, similar to the thiomorpholine ring.
Uniqueness: 3-Thiomorpholinopropanenitrile is unique due to the presence of both a nitrile group and a thiomorpholine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
887570-93-6 |
|---|---|
Formule moléculaire |
C7H12N2S |
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
3-thiomorpholin-4-ylpropanenitrile |
InChI |
InChI=1S/C7H12N2S/c8-2-1-3-9-4-6-10-7-5-9/h1,3-7H2 |
Clé InChI |
STJMPDJDCCJJLT-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)
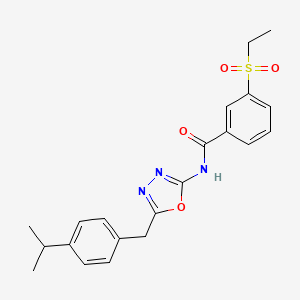
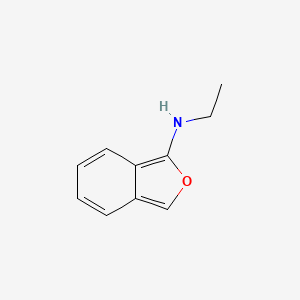
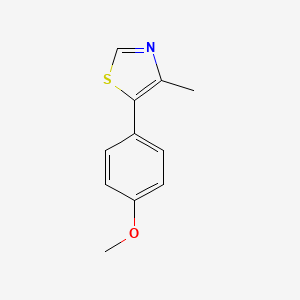
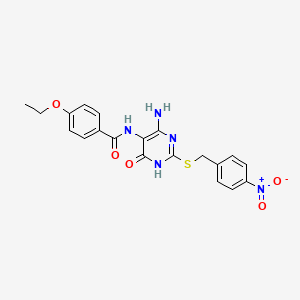
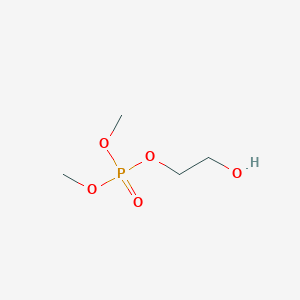




![[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B14126687.png)
![2'-Methylspiro[cyclohexane-1,1'-isoindolin]-3'-one](/img/structure/B14126689.png)
